molecular formula C25H28N4O5S B2717056 N-{3'-acetyl-1-[(4-butoxy-3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 902255-07-6

N-{3'-acetyl-1-[(4-butoxy-3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

Cat. No.: B2717056
CAS No.: 902255-07-6
M. Wt: 496.58
InChI Key: GBOOOHFMCSJKSZ-UHFFFAOYSA-N
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Description

N-{3'-Acetyl-1-[(4-butoxy-3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a structurally complex molecule featuring:

  • A spiro[indole-3,2'-[1,3,4]thiadiazole] core, which imposes conformational rigidity.
  • Acetamide groups at positions 3' and 5', which enhance hydrogen-bonding capabilities .

This compound’s design leverages the spirocyclic framework to stabilize bioactive conformations, a strategy seen in pharmacologically active molecules targeting enzymes or receptors requiring precise spatial arrangements .

Properties

IUPAC Name

N-[4-acetyl-1'-[(4-butoxy-3-methoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-5-6-13-34-21-12-11-18(14-22(21)33-4)15-28-20-10-8-7-9-19(20)25(23(28)32)29(17(3)31)27-24(35-25)26-16(2)30/h7-12,14H,5-6,13,15H2,1-4H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOOOHFMCSJKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide typically involves multiple steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro structure through a cyclization reaction. This can be achieved by reacting an appropriate indoline derivative with a thiadiazoline precursor under acidic or basic conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as acetyl, butoxy, and methoxy groups. These modifications are typically carried out using standard organic synthesis techniques such as Friedel-Crafts acylation, Williamson ether synthesis, and methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its spiro structure could be useful in the development of new materials with unique optical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism by which N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties

Property Target Compound Compound Compound
Molecular Formula C₃₁H₃₂N₄O₅S C₃₀H₃₀N₄O₅S C₂₆H₂₈N₆O₃S
Average Mass (g/mol) 580.68 558.65 504.60
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 7 7 6

Table 2: Substituent Effects on Bioactivity

Substituent Type Potential Pharmacological Impact Example Compounds
4-Alkoxyarylalkyl Enhanced lipophilicity, CNS penetration Target Compound,
Piperidine-containing Basic character, ion-channel interactions
Simple thiadiazole-aryl Moderate activity, metabolic instability

Biological Activity

Chemical Structure and Properties

N-{3'-acetyl-1-[(4-butoxy-3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide features a spiro[indole-thiadiazole] core structure, which is known for its diverse biological activities. The presence of substituents such as the acetyl group and methoxyphenyl moiety enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been reported to possess activity against various bacterial strains. Although specific data for this compound is limited, it can be hypothesized that its structural similarities may confer antimicrobial efficacy.

Anticancer Properties

The spiro[indole-thiadiazole] framework has been linked to anticancer activity in several studies. For example, compounds containing indole structures have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The potential of this compound as an anticancer agent warrants further investigation.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biological mechanisms of action of new compounds. Similar compounds have been documented to inhibit key enzymes involved in metabolic pathways. For instance, inhibitors of dihydrofolate reductase (DHFR) have shown promise in treating infections and cancer. The potential of this compound to act as an enzyme inhibitor should be explored experimentally.

Data Table: Biological Activity Overview

Activity TypeReference FindingsPotential Mechanism
AntimicrobialSimilar thiadiazoles exhibit activity against bacteriaDisruption of cell wall synthesis
AnticancerIndoles show inhibition of cancer cell proliferationInduction of apoptosis
Enzyme InhibitionCompounds inhibit DHFR in various studiesBlocking folate metabolism

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, several compounds demonstrated significant inhibition zones. While direct data on N-{3'-acetyl...} is not available, the structural similarity suggests potential efficacy against these pathogens.

Case Study 2: Anticancer Activity

Research on indole-based compounds has revealed their ability to induce apoptosis in breast cancer cells. A derivative with a similar spiro structure was shown to activate caspase pathways leading to programmed cell death. This highlights the need for focused studies on N-{3'-acetyl...} to assess its anticancer properties.

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